molecular formula C11H14N4O2 B2452491 4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1001500-43-1

4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2452491
CAS No.: 1001500-43-1
M. Wt: 234.259
InChI Key: NSAIMMJUAGOEQM-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C11H14N4O2 This compound is characterized by the presence of a pyrazole ring, an amino group, an ethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction with a furan-2-ylmethyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or protein binding.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.

    4-amino-1-methyl-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide: This compound has a methyl group instead of an ethyl group.

Uniqueness

4-amino-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

4-amino-2-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-2-15-10(9(12)7-14-15)11(16)13-6-8-4-3-5-17-8/h3-5,7H,2,6,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAIMMJUAGOEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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